molecular formula C7H6ClN3 B11916394 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11916394
M. Wt: 167.59 g/mol
InChI Key: UKXUMZHSQBRUMG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by a pyrazolo[4,3-b]pyridine core with a chloromethyl group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[4,3-b]pyridine core, followed by the introduction of the chloromethyl group. The reaction conditions often involve the use of reagents such as thionyl chloride or phosphorus trichloride to introduce the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyrazolo[4,3-b]pyridine core or the chloromethyl group.

Common Reagents and Conditions

    Thionyl Chloride: Used for chloromethylation reactions.

    Potassium Permanganate: Employed in oxidation reactions.

    Sodium Borohydride: Commonly used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylated or hydroxylated derivatives.

Scientific Research Applications

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazolo[4,3-b]pyridine core can interact with aromatic residues in the binding sites, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Similar in structure but lacks the pyrazolo ring, leading to different reactivity and applications.

    3-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine: A structural isomer with the chloromethyl group attached to a different position, resulting in distinct chemical properties.

    3-(Chloromethyl)-1H-pyrazolo[4,3-c]pyridine: Another isomer with variations in the ring fusion, affecting its biological activity.

Uniqueness

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion and the position of the chloromethyl group. This structural arrangement imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6ClN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11)

InChI Key

UKXUMZHSQBRUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2N=C1)CCl

Origin of Product

United States

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